5-Bromo-2-methylpyridin-3-ol
Overview
Description
“5-Bromo-2-methylpyridin-3-ol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by its IUPAC name, 5-bromo-2-methyl-3-pyridinol .
Molecular Structure Analysis
The molecular formula of “5-Bromo-2-methylpyridin-3-ol” is C6H6BrNO . Its molecular weight is 188.02 . The InChI code for this compound is 1S/C6H6BrNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3 .
Physical And Chemical Properties Analysis
“5-Bromo-2-methylpyridin-3-ol” is a solid at room temperature . It has a molecular weight of 188.02200 and a density of 1.655 . The storage condition for this compound is at 2-8°C .
Scientific Research Applications
5-Bromo-2-methylpyridin-3-ol: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis: 5-Bromo-2-methylpyridin-3-ol serves as a precursor in the synthesis of various pyridine derivatives. It is particularly useful in palladium-catalyzed Suzuki cross-coupling reactions, which are pivotal in creating complex organic molecules for pharmaceuticals and agrochemicals .
Biochemical Reagent: This compound is utilized as a biochemical reagent in life science research. It can act as a biological material or organic compound, contributing to studies on cellular processes, enzyme reactions, and more .
Light-Emitting Devices: Derivatives of 5-Bromo-2-methylpyridin-3-ol have been studied for their potential applications in color tuning for light-emitting devices. This is crucial for developing new technologies in displays and lighting systems.
Biological Labeling: The compound’s derivatives also play a role in biological labeling, which is essential for tracking and observing biological molecules in various research contexts.
For further detailed information on each application, including study references and technical documents, please refer to the provided links .
Safety and Hazards
“5-Bromo-2-methylpyridin-3-ol” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Future Directions
properties
IUPAC Name |
5-bromo-2-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXDLMQWUZXRPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530216 | |
Record name | 5-Bromo-2-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00530216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylpyridin-3-ol | |
CAS RN |
91420-25-6 | |
Record name | 5-Bromo-2-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00530216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-methylpyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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